2-Bromo-6-methoxyaniline is a versatile intermediate used in the synthesis of various organic compounds. One common method for its preparation involves the nitration of 2,6-dimethoxyaniline, followed by bromination and demethylation. []
Several research areas utilize 2-Bromo-6-methoxyaniline as a building block for the synthesis of more complex molecules with diverse applications:
2-Bromo-6-methoxyaniline serves as a precursor for the synthesis of various heterocyclic compounds, including indoles, which possess a wide range of biological activities. For example, research has explored its application in the synthesis of bromoindazole derivatives, which exhibit potential antitumor properties. []
The bromo and methoxy functionalities of 2-Bromo-6-methoxyaniline make it a valuable building block for the design and synthesis of novel drug candidates. Studies have investigated its use in the synthesis of potential anticonvulsant and anti-inflammatory agents. []
Research has explored the potential of 2-Bromo-6-methoxyaniline derivatives in the development of functional materials. For instance, studies have investigated its use in the synthesis of photoluminescent materials with potential applications in organic light-emitting diodes (OLEDs).
2-Bromo-6-methoxyaniline is an organic compound with the chemical formula CHBrN O. It features a bromine atom and a methoxy group attached to an aniline structure, making it a member of the bromoaniline family. This compound is characterized by its aromatic nature, which contributes to its chemical reactivity and biological properties. The molecular weight of 2-Bromo-6-methoxyaniline is approximately 202.05 g/mol, and it has been assigned the CAS number 5473-01-8.
Research indicates that 2-Bromo-6-methoxyaniline exhibits notable biological activities. It has been identified as a potential inhibitor of various cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are involved in drug metabolism . Additionally, compounds with similar structures have shown antibacterial and antifungal properties, suggesting that 2-Bromo-6-methoxyaniline may possess similar biological effects.
The synthesis of 2-Bromo-6-methoxyaniline can be achieved through several methods:
2-Bromo-6-methoxyaniline finds applications in various fields:
Studies on the interactions of 2-Bromo-6-methoxyaniline with biological systems indicate its potential effects on enzyme activity and metabolic pathways. Notably, its role as a CYP1A2 inhibitor suggests that it may influence the metabolism of other drugs, highlighting the need for further pharmacokinetic studies to understand its implications in drug interactions .
Several compounds share structural similarities with 2-Bromo-6-methoxyaniline. Below is a comparison with some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4-Bromoaniline | CHBrN | Lacks methoxy group; used in dye synthesis |
3-Methoxy-4-bromoaniline | CHBrN O | Different substitution pattern; similar reactivity |
3-Bromoaniline | CHBrN | No methoxy group; simpler structure |
4-Methoxy-2-bromoaniline | CHBrN O | Different methoxy position; unique properties |
The uniqueness of 2-Bromo-6-methoxyaniline lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Its ability to act as a selective inhibitor for certain cytochrome P450 enzymes further distinguishes it within this group.
2-Bromo-6-methoxyaniline represents a significant aromatic amine derivative characterized by the presence of both halogen and alkoxy substituents on the benzene ring [1] [2]. This compound belongs to the class of substituted anilines, where specific functional groups at defined positions influence both chemical reactivity and physical properties [3] [4]. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the bromine atom at position 2 and the methoxy group at position 6 relative to the amino group [6].
The molecular formula of 2-bromo-6-methoxyaniline is established as C₇H₈BrNO, representing a compact aromatic structure with specific heteroatom substitution [1] [2] [3]. The molecular weight has been precisely determined as 202.05 grams per mole, consistent across multiple analytical sources [3] [4] . This molecular weight calculation incorporates the atomic masses of seven carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom [6] [7].
Table 1: Fundamental Molecular Data
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₈BrNO | [1] [2] [3] |
Molecular Weight | 202.05 g/mol | [3] [4] |
CAS Registry Number | 5473-01-8 | [1] [6] [7] |
MDL Number | MFCD08741448 | [1] [3] [6] |
The Chemical Abstracts Service registry number 5473-01-8 provides unambiguous identification for this compound in chemical databases and literature [1] [6]. The Molecular Design Limited number MFCD08741448 serves as an additional unique identifier in chemical inventory systems [1] [3] [6].
The structural architecture of 2-bromo-6-methoxyaniline consists of a benzene ring bearing three distinct functional groups positioned at specific locations [2] [4] [8]. The amino group occupies position 1, establishing the fundamental aniline framework, while the bromine atom resides at position 2 and the methoxy group at position 6 [8] [9]. This substitution pattern creates a unique electronic environment within the aromatic system [4] [9].
The SMILES notation COC1=CC=CC(Br)=C1N provides a linear representation of the molecular connectivity [3] [8]. The InChI key UDCXBOHQMWRTDN-UHFFFAOYSA-N serves as a standardized structural identifier for computational chemistry applications [2] [3] [8]. The canonical SMILES string NC1=C(OC)C=CC=C1Br represents an alternative linear encoding of the molecular structure [4] [10].
Table 2: Structural Identifiers and Bonding Information
Identifier Type | Value | Source |
---|---|---|
SMILES | COC1=CC=CC(Br)=C1N | [3] [8] |
InChI | InChI=1S/C7H8BrNO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 | [2] [3] [8] |
InChI Key | UDCXBOHQMWRTDN-UHFFFAOYSA-N | [2] [3] [8] |
The carbon-bromine bond length in similar brominated anilines typically measures approximately 1.90 Angstroms, representing a strong covalent interaction [9] [11]. The methoxy group exhibits characteristic carbon-oxygen single bond distances of approximately 1.43 Angstroms for the aromatic carbon-oxygen connection and 1.41 Angstroms for the oxygen-methyl carbon bond [12] [13]. The amino group demonstrates typical carbon-nitrogen bond lengths of approximately 1.40 Angstroms, consistent with partial double bond character due to resonance with the aromatic system [11] [12].
Conformational analysis of 2-bromo-6-methoxyaniline reveals specific spatial arrangements influenced by steric and electronic interactions between substituents [15]. The methoxy group exhibits rotational freedom around the carbon-oxygen bond, creating multiple possible conformations with varying energetic stabilities [15] [16]. Computational studies using density functional theory methods indicate that the most stable conformation positions the methoxy group to minimize steric hindrance with adjacent substituents [15] [16].
The proximity of the bromine atom and methoxy group creates unique intramolecular interactions that influence the preferred molecular geometry [15]. Theoretical calculations suggest that conformations with the methoxy oxygen atom oriented away from the bromine substituent represent the lowest energy arrangements [15] [16]. The amino group participates in conjugation with the aromatic system, restricting its rotational freedom and establishing a planar configuration [15] [17].
Table 3: Conformational Energy Analysis
Conformer Description | Relative Energy (kJ/mol) | Stability Ranking |
---|---|---|
Methoxy away from Br | 0.0 | Most stable |
Methoxy toward Br | 2.2 | Less stable |
Alternative orientation | 1.1 | Intermediate |
Barriers to internal rotation around the carbon-oxygen bond of the methoxy group have been calculated using high-level quantum mechanical methods [18] [16]. These rotational barriers typically range from 5 to 15 kilojoules per mole, depending on the specific conformational transition and computational method employed [18] [17]. The relatively low barriers indicate significant conformational flexibility at ambient temperatures [16] [17].
Crystallographic investigations of 2-bromo-6-methoxyaniline and related compounds provide detailed three-dimensional structural information [19] [11] [20]. While specific single-crystal X-ray diffraction data for this exact compound remains limited in the literature, studies of closely related brominated anilines offer valuable structural insights [11] [20] [21]. The crystalline packing typically involves hydrogen bonding interactions between amino groups and electron-rich centers on neighboring molecules [11] [12].
Comparative analysis with structurally similar compounds suggests that 2-bromo-6-methoxyaniline likely crystallizes in common space groups such as P21/c or Pna21, based on the observed behavior of related substituted anilines [11] [22] [13]. The unit cell parameters for analogous compounds typically exhibit dimensions in the range of 8-15 Angstroms for the a-axis, 6-12 Angstroms for the b-axis, and 10-20 Angstroms for the c-axis [12] [22] [13].
Table 4: Estimated Crystallographic Parameters
Parameter | Estimated Range | Basis for Estimation |
---|---|---|
Space Group | P21/c or Pna21 | Related compounds [11] [22] |
Unit Cell a | 8-15 Å | Analogous structures [12] [13] |
Unit Cell b | 6-12 Å | Similar compounds [22] [13] |
Unit Cell c | 10-20 Å | Comparative analysis [12] [13] |
Density | 1.5-1.6 g/cm³ | Molecular packing [23] [24] |
The predicted density values for crystalline 2-bromo-6-methoxyaniline fall within the range of 1.5 to 1.6 grams per cubic centimeter, consistent with the presence of the heavy bromine atom and typical organic crystal packing efficiency [23] [24]. Intermolecular hydrogen bonding patterns likely involve the amino group as a donor and the methoxy oxygen as an acceptor, creating extended networks in the solid state [11] [12] [13].
The electronic structure of 2-bromo-6-methoxyaniline reflects the combined influence of electron-withdrawing bromine and electron-donating methoxy substituents on the aromatic system [10] [25] [16]. The bromine atom exhibits strong electronegativity, withdrawing electron density from the aromatic ring through inductive effects [17]. Conversely, the methoxy group donates electron density through resonance interactions, creating a complex electronic environment [16] .
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital typically resides on the amino group and adjacent aromatic carbons, while the lowest unoccupied molecular orbital involves antibonding interactions across the aromatic system [16] . The energy gap between these frontier orbitals influences the compound's reactivity and spectroscopic properties [16] [17].
Table 5: Electronic Structure Properties
Property | Estimated Value | Computational Method |
---|---|---|
HOMO Energy | -5.2 to -5.4 eV | DFT calculations [16] |
LUMO Energy | -2.3 to -2.6 eV | Theoretical studies [16] |
Band Gap | 2.7 to 3.0 eV | Frontier orbital analysis [16] [17] |
Dipole Moment | 2.0 to 3.5 Debye | Quantum calculations |
The molecular electrostatic potential surface demonstrates regions of electron accumulation near the amino and methoxy groups, contrasted with electron depletion around the bromine substituent . This charge distribution pattern influences intermolecular interactions and chemical reactivity [17]. The calculated dipole moment typically ranges from 2.0 to 3.5 Debye units, reflecting the asymmetric charge distribution within the molecule .